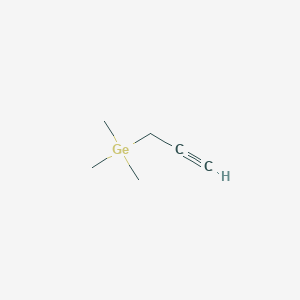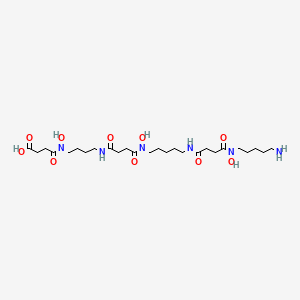
31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid is a complex organic compound with a unique structure characterized by multiple functional groups, including amino, hydroxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid involves multiple steps, including nitration, reduction, aldol condensation, and hydrolysis . The process typically starts with the nitration of precursor compounds, followed by reduction to introduce amino groups. Aldol condensation is then employed to form the desired carbon skeleton, and hydrolysis is used to introduce hydroxy and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Conversion of oxo groups to hydroxy groups.
Substitution: Replacement of amino or hydroxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce more hydroxy-substituted compounds.
Scientific Research Applications
31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 31-Amino-5,15,26-trihydroxy-4,11,14,22,25-pentaoxo-5,10,15,21,26-pentaazahentriacontan-1-oic acid include:
Barbituric acid: An organic compound with a pyrimidine heterocyclic skeleton.
Dialkyl-8-amino-1,4,5-trihydroxyquinones: Compounds with similar hydroxy and amino functional groups.
Uniqueness
What sets this compound apart is its unique combination of multiple functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
149471-20-5 |
|---|---|
Molecular Formula |
C26H48N6O10 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
4-[4-[[4-[5-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]butyl-hydroxyamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H48N6O10/c27-15-3-1-6-18-30(40)23(35)11-9-21(33)28-16-4-2-7-19-31(41)24(36)12-10-22(34)29-17-5-8-20-32(42)25(37)13-14-26(38)39/h40-42H,1-20,27H2,(H,28,33)(H,29,34)(H,38,39) |
InChI Key |
LMIPZWALIMBLJE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

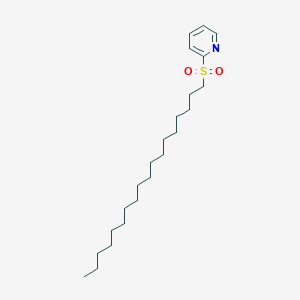
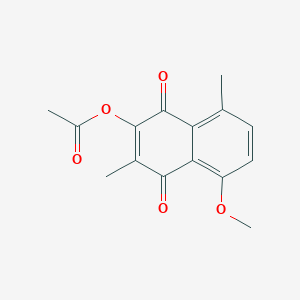
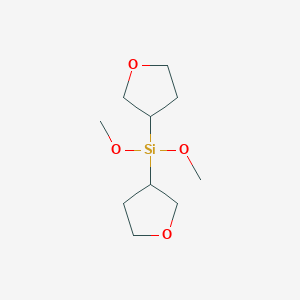

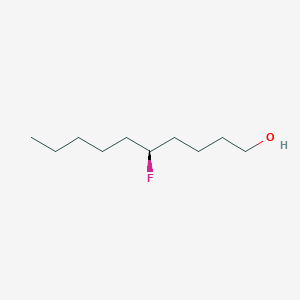
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
